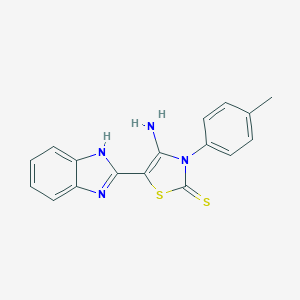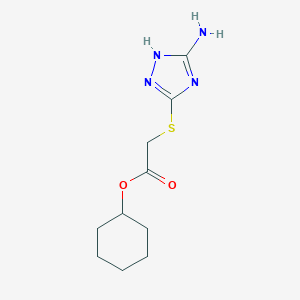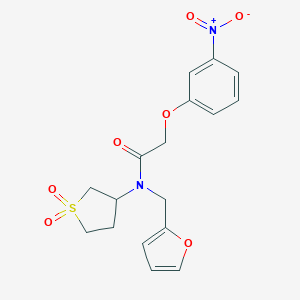![molecular formula C21H14N2O4 B349493 2-(Furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrol-3,9-dion CAS No. 874462-90-5](/img/structure/B349493.png)
2-(Furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrol-3,9-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Furylmethyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold, and the combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, has been described in the literature . The procedure involves the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine . Another synthetic approach involves the use of a multicomponent process .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems, including a pyrrole ring and a chromeno ring . The exact structure would depend on the specific substituents present on these rings.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrrole ring could potentially allow for a variety of reactions, as pyrrole is known to be a versatile molecule in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the pyrrole and chromeno rings. For a similar compound, 2-(Pyridin-4-ylmethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the yield was 70%, and the melting point was 220–223 °C .Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Die Struktur der Verbindung, die einen Chromeno[2,3-c]pyrrol-Kern umfasst, deutet darauf hin, dass sie bei der Entwicklung organischer Elektronik eingesetzt werden könnte . Sein Potenzial als Elektronenakzeptor-Einheit macht es geeignet für die Herstellung von Donor-Akzeptor-Polymeren, die für die Herstellung organischer Halbleiter unerlässlich sind.
Antioxidative Aktivität
Die Pyrrol- und Furan-Einheiten in der Struktur der Verbindung können antioxidative Eigenschaften verleihen. Die Forschung könnte ihre Fähigkeit untersuchen, freie Radikale zu neutralisieren, was Auswirkungen auf die Behandlung oxidativer Stress-bedingter Krankheiten hat .
Entwicklung synthetischer Methoden
Die komplexe Struktur der Verbindung bietet eine hervorragende Gelegenheit, neue synthetische Methoden zu entwickeln. Sie könnte als Modellverbindung für Mehrkomponentenreaktionen, Ringschlussstrategien und die Erforschung neuartiger reduktiver Prozesse dienen .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given the known biological activity of pyrrole-containing compounds, it could be of interest in the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of this compound is related to organic electronics. The compound, which contains a diketopyrrolopyrrole (DPP) unit, is a useful electron-withdrawing fused aromatic moiety for the preparation of donor–acceptor polymers . These polymers are active semiconductors in organic electronics .
Mode of Action
The compound interacts with its targets by coupling with a 2,2′-bithiophene unit, forming a new donor–acceptor copolymer . This interaction results in a blue shift of the absorption spectra both in solution and in thin films and a slight reduction of the highest occupied molecular orbital (HOMO) energy level of the resulting polymer .
Biochemical Pathways
The compound affects the pathways related to the formation and function of organic semiconductors. It contributes to the creation of donor–acceptor polymers, which are crucial components in organic electronics . The downstream effects include changes in the absorption spectra and energy levels of the resulting polymers .
Result of Action
The result of the compound’s action is the formation of a new donor–acceptor copolymer with high hole mobility . Despite the fact that its thin films are less crystalline and have a rather disordered chain orientation in the crystalline domains, the resulting polymer shows very high hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact organic thin film transistors .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets and the resulting changes in absorption spectra and energy levels can be affected by the conditions in which the compound is dissolved or the thin films are formed .
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19-15-5-1-2-6-16(15)27-20-17(19)18(13-7-9-22-10-8-13)23(21(20)25)12-14-4-3-11-26-14/h1-11,18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVBPJRXKCUJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B349416.png)
![Ethyl 2-[4-(cyclohexylamino)-3-nitrobenzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B349417.png)


![3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B349430.png)

![N-[4-(3-{4-[acetyl(methyl)amino]phenoxy}-2-hydroxypropoxy)phenyl]-N-methylacetamide](/img/structure/B349445.png)
![2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349452.png)
![1-(3-chlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349454.png)

![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)
![1-{4-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349477.png)


